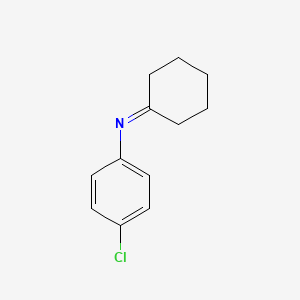
N-(4-chlorophenyl)cyclohexanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 4-chloroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Cyclohexanone + 4-chloroaniline → this compound
- Reaction Conditions : The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, at a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:
- Oxidation : The imine group can be oxidized to form the corresponding oxime or nitrile.
- Reduction : Reduction of the imine group yields the corresponding amine.
- Substitution : The 4-chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
- Oxidation : Formation of oxime or nitrile derivatives.
- Reduction : Formation of N-(4-chlorophenyl)cyclohexylamine.
- Substitution : Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-chlorophenyl)cyclohexanimine has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(4-chlorophenyl)cyclohexylamine
- N-(4-chlorophenyl)cyclohexanone
- N-(4-chlorophenyl)cyclohexanol
Uniqueness: N-(4-chlorophenyl)cyclohexanimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyclohexane ring and the 4-chlorophenyl group further enhances its chemical properties and applications.
Propriétés
Numéro CAS |
36132-64-6 |
|---|---|
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9H,1-5H2 |
Clé InChI |
UPVOINJYKFQHCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NC2=CC=C(C=C2)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


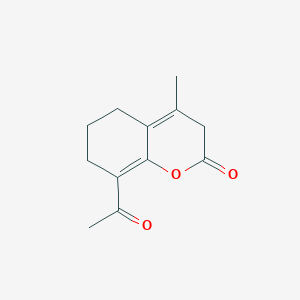
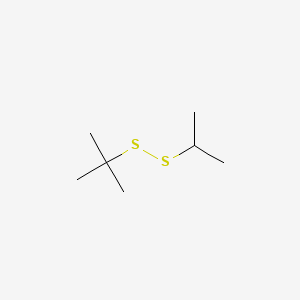
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
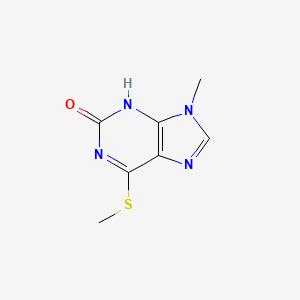
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)

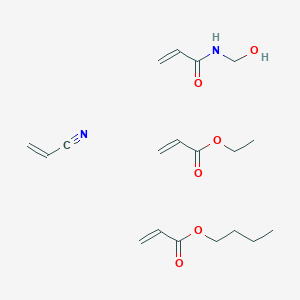

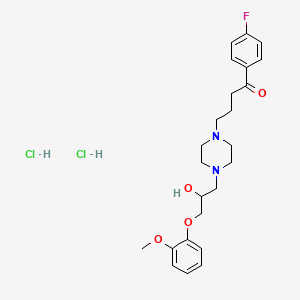
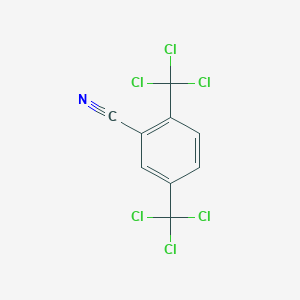
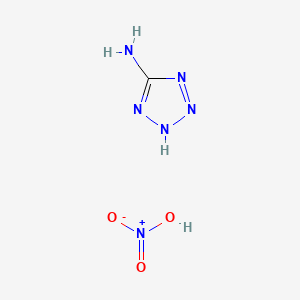
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
